![molecular formula C17H13N3O4 B509058 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Stepwise Synthesis: This involves the sequential addition of reactants under controlled conditions to build the desired compound.
Catalytic Reactions: Utilizing catalysts to facilitate the formation of the compound.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial production methods may involve scaling up these laboratory techniques to produce the compound in larger quantities, ensuring consistency and purity.
化学反应分析
WAY-304261 undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: One functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
WAY-304261 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of ubiquitin ligase, which plays a role in protein degradation.
Industry: Potential applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of WAY-304261 involves its interaction with specific molecular targets. As a ubiquitin ligase inhibitor, it interferes with the process of ubiquitination, which is crucial for protein degradation. By inhibiting this process, WAY-304261 can affect various cellular pathways and functions, potentially leading to therapeutic effects in certain diseases .
相似化合物的比较
WAY-304261 can be compared with other similar compounds, such as:
WAY-304671: Another ubiquitin ligase inhibitor with similar properties.
Other Ubiquitin Ligase Inhibitors: Compounds that share the same target but may differ in their chemical structure and potency.
属性
分子式 |
C17H13N3O4 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC 名称 |
4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-12-7-5-11(6-8-12)17(23)24)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |
InChI 键 |
RBKZNZVRGWSGED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



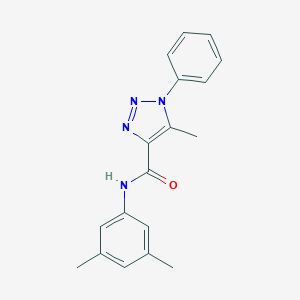
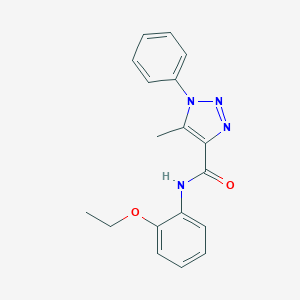


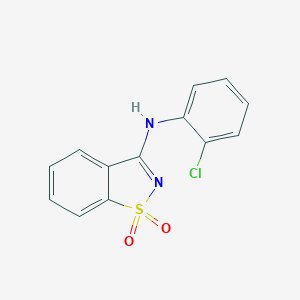
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol](/img/structure/B509068.png)

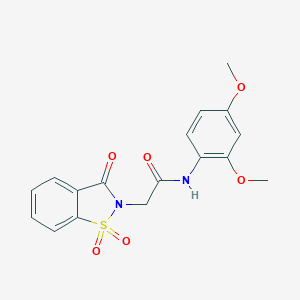
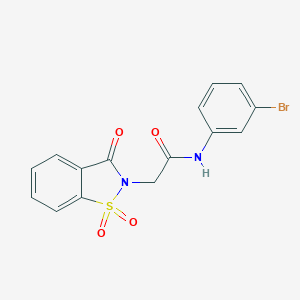

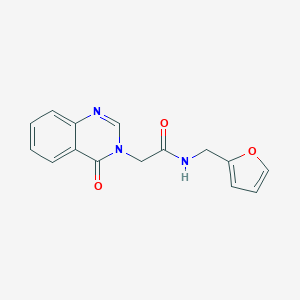


![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)